(R)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine (R)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1213389-71-9
VCID: VC2573696
InChI: InChI=1S/C8H6BrF4N/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m1/s1
SMILES: C1=CC(=C(C=C1Br)C(C(F)(F)F)N)F
Molecular Formula: C8H6BrF4N
Molecular Weight: 272.04 g/mol

(R)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine

CAS No.: 1213389-71-9

Cat. No.: VC2573696

Molecular Formula: C8H6BrF4N

Molecular Weight: 272.04 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine - 1213389-71-9

Specification

CAS No. 1213389-71-9
Molecular Formula C8H6BrF4N
Molecular Weight 272.04 g/mol
IUPAC Name (1R)-1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine
Standard InChI InChI=1S/C8H6BrF4N/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m1/s1
Standard InChI Key CEQDAOYHEAHURX-SSDOTTSWSA-N
Isomeric SMILES C1=CC(=C(C=C1Br)[C@H](C(F)(F)F)N)F
SMILES C1=CC(=C(C=C1Br)C(C(F)(F)F)N)F
Canonical SMILES C1=CC(=C(C=C1Br)C(C(F)(F)F)N)F

Introduction

Chemical Structure and Identification

Structural Features

(R)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine possesses several distinctive structural elements:

  • A benzene ring core with two halogen substituents

  • A bromine atom at position 5 of the aromatic ring

  • A fluorine atom at position 2 of the aromatic ring

  • A chiral carbon atom with R absolute configuration

  • A trifluoromethyl group connected to the chiral carbon

  • A primary amine functional group attached to the chiral carbon

The compound shares structural similarities with (R)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine (CAS: 1213223-86-9), differing only in the position of the bromine atom on the aromatic ring . The molecular structure combines lipophilic elements (aromatic ring, halogen substituents, and trifluoromethyl group) with the hydrogen-bonding capability of the amine group, creating a molecule with balanced physicochemical properties.

Molecular Identification

Based on structural analysis and comparison with related compounds, the following identification parameters can be established:

ParameterValue
Molecular FormulaC₈H₆BrF₄N
Molecular Weight272.04 g/mol
IUPAC Name(R)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine
Structural ClassificationHalogenated aromatic amine with chiral center

This molecular composition is consistent with that of the related compound (R)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine which has identical molecular formula and weight .

Physical and Chemical Properties

Estimated Physicochemical Properties

The physical and chemical properties of (R)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine can be estimated based on its structure and comparison with related compounds:

PropertyEstimated ValueBasis for Estimation
Physical StateSolid at room temperatureTypical for similar aromatic amines
Boiling PointApproximately 240-250°C at 760 mmHgCompared to (1S)-1-(5-Bromo-2-fluorophenyl)ethanamine (239.8±25.0°C)
DensityApproximately 1.5-1.7 g/cm³Based on (1S)-1-(5-Bromo-2-fluorophenyl)ethanamine (1.5±0.1 g/cm³)
Flash PointApproximately 100-120°CCompared to (1S)-1-(5-Bromo-2-fluorophenyl)ethanamine (98.8±23.2°C)
LogPApproximately 2.5-3.0Higher than (1S)-1-(5-Bromo-2-fluorophenyl)ethanamine (LogP 2.19) due to trifluoromethyl group

Structural Implications for Properties

The presence of the trifluoromethyl group significantly influences the compound's properties. This group increases lipophilicity compared to non-fluorinated analogs while also creating a strong electron-withdrawing effect. The fluorine atom at position 2 of the aromatic ring further modifies the electronic distribution, creating a unique reactivity profile. The bromine substituent increases molecular weight and provides a potential site for synthetic modifications through cross-coupling reactions. The primary amine group imparts basic character and hydrogen-bonding capability, which affects solubility and potential interactions with biological targets.

The chiral center with R configuration establishes a specific three-dimensional arrangement that would be crucial for selective binding to biological targets, potentially leading to distinct biological activities compared to the S enantiomer.

Synthesis Methods

Route via Benzeneboronic Acid Intermediates

One potential synthetic pathway could involve 5-bromo-2-fluorobenzeneboronic acid as a key intermediate:

  • Preparation of 5-bromo-2-fluorobenzeneboronic acid from 1-bromo-4-fluorobenzene through lithiation, reaction with a trialkyl borate, and hydrolysis .

  • Coupling of the boronic acid with an appropriate trifluoromethyl-containing partner.

  • Conversion to the amine with stereocontrol to achieve the R configuration.

Route via Ketone Reduction

Another potential approach could utilize 1-(5-bromo-2-fluorophenyl)ethanone or related ketones:

  • Conversion of 1-(5-bromo-2-fluorophenyl)ethanone to 1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanone.

  • Asymmetric reduction of the ketone to introduce the chiral center with R configuration.

  • Conversion of the resulting alcohol to the corresponding amine via established methods.

Reaction Conditions

As with many halogenated aromatic compounds, synthesis would typically require controlled conditions:

"Unless otherwise noted, all reactions were performed under N₂ with anhydrous conditions. All reagents were used as received from commercial suppliers."

The asymmetric reduction step would likely require specialized chiral catalysts to achieve high enantioselectivity for the R configuration. The presence of multiple halogen substituents would necessitate careful control of reaction conditions to prevent unwanted side reactions.

Pharmacokinetic ParameterEstimated RangeBasis
Clearance0.8-2.6 L/h/kgBased on similar fluorinated compounds
Volume of Distribution1.5-2.5 L/kgBased on similar fluorinated compounds
Half-life0.6-1.6 hBased on similar fluorinated compounds
Bioavailability30-45%Based on similar fluorinated compounds
Plasma Protein Binding85-92%Based on similar fluorinated compounds

These estimated properties suggest that derivatives of this compound might have favorable distribution characteristics while requiring optimization to improve half-life and bioavailability.

Structure-Activity Relationships

Comparison with Related Compounds

Examining the relationships between (R)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine and structurally related compounds provides insights into how specific structural features might influence properties and activities:

CompoundKey Structural DifferencesImplications
(1S)-1-(5-Bromo-2-fluorophenyl)ethanamine Lacks trifluoromethyl group; has S instead of R configurationLower molecular weight (218.066 g/mol); likely different biological activity due to opposite stereochemistry; lower lipophilicity (LogP 2.19)
(R)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine Bromine at position 4 instead of position 5Same molecular weight (272.04 g/mol); potentially different electronic distribution affecting binding properties
1-(5-Bromo-2-fluorophenyl)ethanone Ketone instead of amine; lacks trifluoromethyl groupDifferent reactivity profile; potential synthetic precursor

Position of Bromine Substituent

The position of the bromine atom (position 5 versus position 4 as in the related compound) likely affects the electronic distribution within the aromatic ring, potentially influencing:

  • Binding orientation in protein active sites

  • Reactivity in synthetic transformations

  • Metabolic stability profile

Trifluoromethyl Group

The trifluoromethyl group serves multiple functions:

  • Increases lipophilicity compared to non-fluorinated analogs

  • Provides metabolic stability by resisting oxidative metabolism

  • Creates a unique electronic environment that can enhance binding to specific protein targets

  • Modifies the acid/base properties of the adjacent amine group

Stereochemistry

The R configuration at the chiral center establishes a specific three-dimensional arrangement that would be crucial for:

  • Selective binding to biological targets

  • Determining the compound's biological activity profile

  • Differentiating it from the S enantiomer in terms of pharmacological properties

Analytical Considerations

Spectroscopic Identification

For characterization and quality control purposes, (R)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine would likely exhibit distinctive spectroscopic properties:

NMR Spectroscopy

The compound would show characteristic patterns in both ¹H and ¹⁹F NMR:

  • The ¹H NMR would display signals for the aromatic protons (typically 3 protons with distinct coupling patterns due to the F substituent)

  • The methine proton at the chiral center would appear as a characteristic quartet or multiplet due to coupling with the adjacent CF₃ group

  • The amine protons would typically appear as a broad signal

  • The ¹⁹F NMR would show distinct signals for the aromatic fluorine and the trifluoromethyl group

Mass Spectrometry

Mass spectrometric analysis would show a characteristic isotope pattern due to the presence of bromine (approximately equal abundance of M and M+2 peaks), along with fragmentation patterns typical for the loss of the amine group and cleavage adjacent to the chiral center.

Chiral Analysis

As a chiral compound, (R)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine would require specialized analytical methods to determine enantiomeric purity:

  • Chiral HPLC using appropriate chiral stationary phases

  • Chiral GC for analysis of derivatized samples

  • Optical rotation measurements to confirm the expected sign for the R enantiomer

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